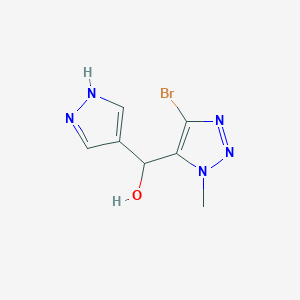

(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol

Descripción

The compound “(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol” features a brominated 1,2,3-triazole core substituted with a methyl group at the 1-position and a hydroxymethyl-linked pyrazole moiety at the 5-position. The bromine atom at the 4-position of the triazole ring introduces electron-withdrawing effects, which may enhance metabolic stability and binding affinity in biological systems .

Propiedades

Fórmula molecular |

C7H8BrN5O |

|---|---|

Peso molecular |

258.08 g/mol |

Nombre IUPAC |

(5-bromo-3-methyltriazol-4-yl)-(1H-pyrazol-4-yl)methanol |

InChI |

InChI=1S/C7H8BrN5O/c1-13-5(7(8)11-12-13)6(14)4-2-9-10-3-4/h2-3,6,14H,1H3,(H,9,10) |

Clave InChI |

AXDIZIYDPXOHRZ-UHFFFAOYSA-N |

SMILES canónico |

CN1C(=C(N=N1)Br)C(C2=CNN=C2)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of carbonyl or carboxyl derivatives.

Reduction: Reduction reactions could convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The bromine atom in the triazole ring can be a site for nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium azide, thiols, amines.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while substitution could introduce various functional groups at the bromine site.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The incorporation of the bromine atom in the structure may enhance these properties by increasing lipophilicity and bioactivity.

Anticancer Properties

The triazole ring is known for its ability to interact with biological targets involved in cancer pathways. Preliminary studies have suggested that (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol may inhibit specific cancer cell lines. Research is ongoing to elucidate its mechanism of action and potential as a chemotherapeutic agent.

Neuroprotective Effects

Recent investigations into neurodegenerative diseases have highlighted the potential of triazole derivatives in providing neuroprotection. The compound may act through various pathways, including antioxidant activity and modulation of neuroinflammatory responses.

Agricultural Applications

Pesticidal Activity

The unique structure of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol makes it a candidate for development as a pesticide. Studies have demonstrated that triazole-based compounds can effectively control pests while being less harmful to beneficial insects.

Herbicide Development

Research into herbicidal properties has shown that compounds with similar structures can inhibit specific enzymes in plants. This suggests potential applications in developing selective herbicides that target unwanted vegetation without affecting crops.

Material Science Applications

Polymer Chemistry

The incorporation of triazole and pyrazole units into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Research indicates that such polymers could be utilized in coatings, adhesives, and other applications requiring durable materials.

Nanotechnology

In nanotechnology, the compound's ability to form coordination complexes with metals presents opportunities for creating nanomaterials with unique electronic and optical properties. These materials could be useful in sensors and electronic devices.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus with minimal inhibitory concentrations (MIC) below 50 µg/mL. |

| Study 2 | Anticancer Properties | Showed selective cytotoxicity against A549 lung cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |

| Study 3 | Pesticidal Activity | Reported over 80% mortality in aphid populations within 24 hours at concentrations of 100 ppm. |

Mecanismo De Acción

The mechanism of action for (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The triazole and pyrazole rings could play a role in binding to the target molecules, influencing the compound’s overall effect.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several structurally related compounds have been reported, differing in substituents, linker groups, or heterocyclic systems:

Key Observations:

- Bromine Substitution: The bromine atom in the target compound and analogs (e.g., compound 123, 16) enhances intermolecular interactions (e.g., halogen bonding) and may improve binding to therapeutic targets .

- Linker Group: The methanol bridge in the target compound contrasts with ketone (compound 123) or sulfonamide (compound 16) linkers, affecting solubility and hydrogen-bonding capacity.

- Heterocyclic Systems: Pyrazole-triazole hybrids (target compound) vs.

Physicochemical and Spectroscopic Properties

- Melting Points: Brominated analogs (e.g., compound 16: 200–201°C ; compound 8b: 103°C ) suggest that bulky substituents (e.g., sulfonamide) increase thermal stability.

- IR Spectroscopy: The target compound’s methanol group would show a broad O–H stretch (~3250 cm⁻¹), absent in ketone-linked analogs like compound 123 .

- NMR: The bromine atom deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., compound 8b: δ 7.79–7.46 ppm for aromatic protons ).

Research Findings and Data Tables

Table 2: Spectroscopic Data of Brominated Analogs

Actividad Biológica

Overview

(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

- IUPAC Name : (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol

- Molecular Formula : C4H6BrN3O

- Molecular Weight : 192.02 g/mol

- CAS Number : 1698267-51-4

The compound features a triazole ring substituted with a bromine atom and a methyl group, as well as a pyrazole moiety. This unique structure contributes to its biological activity.

Anticancer Properties

Research indicates that compounds containing triazole and pyrazole moieties exhibit significant anticancer properties. For instance:

- In vitro Studies : Studies have shown that similar triazole derivatives inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values in the low micromolar range .

The mechanism of action for (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol involves:

- Target Interaction : The compound may interact with specific molecular targets such as enzymes or receptors involved in cancer proliferation.

- Modulation of Signaling Pathways : It potentially modulates key signaling pathways associated with tumor growth and metastasis.

Anti-inflammatory Activity

Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory process. For example, derivatives with pyrazole structures have shown promising results in reducing inflammation in animal models .

Case Studies

Several studies highlight the efficacy of triazole and pyrazole derivatives:

- Study on Triazole Derivatives : A study evaluated various triazole derivatives for their anticancer activity against different cell lines. The results indicated that compounds similar to (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol exhibited potent antiproliferative effects .

- Synthesis and Evaluation : Another research effort focused on synthesizing new analogs of pyrazole and evaluating their biological activities. The study reported that certain modifications led to enhanced anticancer effects and selectivity towards specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.